![molecular formula C14H20N2O4S B2538574 (E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)methanesulfonamide CAS No. 1235706-32-7](/img/structure/B2538574.png)
(E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)methanesulfonamide
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Description
(E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)methanesulfonamide is a chemical compound that belongs to the class of sulfonamide derivatives. It has gained significant attention among the scientific community due to its potential applications in medicinal chemistry.
Scientific Research Applications
1. Nucleophile-Promoted Alkyne-Iminium Ion Cyclizations
(E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)methanesulfonamide is utilized in the context of nucleophile-promoted alkyne-iminium ion cyclizations, a critical process in organic synthesis. This compound serves as a reactant in the formation of (E)-1-Benzyl-3-(1-iodoethylidene)piperidine, demonstrating its role in complex organic reactions and synthesis pathways (Arnold, Overman, Sharp, & Witschel, 2003).
2. Structural Study in X-ray Powder Diffraction
The compound has been examined in the structural study of nimesulidetriazole derivatives using X-ray powder diffraction. This research demonstrates its utility in understanding the nature of intermolecular interactions in complex molecules, contributing significantly to the field of crystallography and materials science (Dey et al., 2015).
3. N-Alkylated Arylsulfonamides Design
It plays a role in the design of N-alkylated arylsulfonamides, particularly for creating selective 5-HT7 receptor ligands or multifunctional agents. This application is significant in developing treatments for complex diseases, showcasing the compound's potential in pharmaceutical research (Canale et al., 2016).
4. Catalysis in Enantioselective Construction
The compound is instrumental in catalyzing enantioselective construction processes, such as the synthesis of gamma-butenolides. Its application here highlights its importance in asymmetric synthesis and the development of chiral compounds, which are crucial in various sectors of chemical research (Jiang, Shi, & Shi, 2008).
5. Biomass-Derived Furan and Acrylic Acid Synthesis
This compound is applied in the Diels–Alder and dehydration reactions of biomass-derived furan and acrylic acid, emphasizing its role in sustainable chemistry and green technologies. It supports the development of eco-friendly methods for synthesizing benzoic acid, contributing to the broader goals of environmental sustainability (Mahmoud et al., 2015).
6. Ligand for Metal Coordination
The compound finds application as a prospective ligand for metal coordination. This aspect is crucial in the field of coordination chemistry, where it contributes to the understanding of molecular and supramolecular structures (Jacobs, Chan, & O'Connor, 2013).
7. Beta(3) Agonists Development
It serves in the development of novel (4-piperidin-1-yl)-phenyl sulfonamides as potent and selective human beta(3) agonists. This application is significant in the field of medicinal chemistry, particularly for its potential in developing new therapeutic agents (Hu et al., 2001).
8. High Yield Synthesis in Two-Phase System
The compound is used in a unique two-phase reaction system for the high yield production of tri(furyl)methane. This highlights its role in improving reaction efficiency and yield, an essential aspect in industrial chemistry (Shinde & Rode, 2017).
properties
IUPAC Name |
N-[[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl]methyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4S/c1-21(18,19)15-11-12-6-8-16(9-7-12)14(17)5-4-13-3-2-10-20-13/h2-5,10,12,15H,6-9,11H2,1H3/b5-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBCABVZDSCILJH-SNAWJCMRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCC1CCN(CC1)C(=O)C=CC2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)NCC1CCN(CC1)C(=O)/C=C/C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)methanesulfonamide |
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